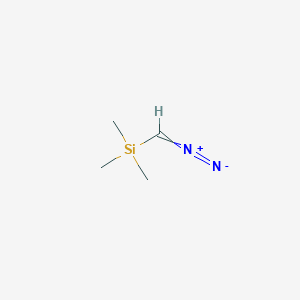
2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖胺
描述
2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. It is an important compound in the field of biochemistry and molecular biology due to its role in various biological processes. This compound is often found in the structure of glycoproteins and glycolipids, where it plays a crucial role in cellular recognition and signaling.
科学研究应用
2-acetamido-2-deoxy-beta-D-glucopyranosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of glycoproteins and glycolipids, which are essential for cellular communication and recognition.
Medicine: Investigated for its potential therapeutic effects in conditions such as osteoarthritis and inflammatory diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds.
作用机制
Target of Action
It is often used as a building block in a variety of synthetic reactions .
Biochemical Pathways
It has been used as a substrate for the enzyme n-acetyl-beta-d-glucosaminidase .
Pharmacokinetics
It is known that the compound is a powder and is stored at 2-8°c .
Result of Action
It is known that the compound is used as a building block in a variety of synthetic reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine typically involves the acetylation of glucosamine. One common method is the reaction of glucosamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields 2-acetamido-2-deoxy-beta-D-glucopyranosylamine as the primary product.
Industrial Production Methods
In industrial settings, the production of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be achieved through enzymatic methods. Enzymes such as N-acetylglucosaminidases are used to catalyze the acetylation of glucosamine. This method is preferred due to its high specificity and efficiency, as well as its environmentally friendly nature.
化学反应分析
Types of Reactions
2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the acetyl group, resulting in the formation of glucosamine.
Oxidation: The compound can be oxidized to form N-acetylglucosaminic acid.
Substitution: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used to replace the acetyl group, depending on the desired product.
Major Products Formed
Hydrolysis: Glucosamine
Oxidation: N-acetylglucosaminic acid
Substitution: Various substituted glucosamine derivatives
相似化合物的比较
Similar Compounds
N-Acetylglucosamine: A closely related compound that serves as a precursor to 2-acetamido-2-deoxy-beta-D-glucopyranosylamine.
Glucosamine: Another related compound that lacks the acetyl group.
N-Acetylgalactosamine: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Uniqueness
2-acetamido-2-deoxy-beta-D-glucopyranosylamine is unique due to its specific acetylation pattern, which imparts distinct biochemical properties. Its role in glycoprotein and glycolipid metabolism sets it apart from other similar compounds, making it a valuable molecule in various biological and industrial applications.
属性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-b-glucosaminylamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
| Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the significance of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine in studying enzymes?
A1: This compound, often utilized in its derivative forms, serves as a valuable tool in enzymatic research. For instance, when linked to Sepharose beads, a derivative of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine, namely N-(epsilon-aminohexanoyl)-2-acetamido-2-deoxy-beta-D-glucopyranosylamine, enabled the purification of a beta-N-acetylhexosaminidase enzyme from Trichomonas foetus. [] This purification was achieved through affinity chromatography, highlighting the compound's role in isolating and studying specific enzymes.
Q2: What are the synthetic challenges associated with 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and how have researchers addressed them?
A3: Synthesizing 2-acetamido-2-deoxy-beta-D-glucopyranosylamine and its derivatives can lead to by-products like bis(2-acetamido-2-deoxy-D-glucopyranosyl)amines. [] Researchers have developed methods to isolate and characterize these by-products, enabling a better understanding of the reaction pathway. Furthermore, they have optimized the synthesis to favor the desired product, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-d-glucopyranosylamine, and minimize by-product formation. [] These advances in synthetic techniques contribute to more efficient production and utilization of this compound in various research applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![[Benzyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane](/img/structure/B103568.png)
